4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides It is characterized by the presence of a chloro group, a cyanomethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and 4-(cyanomethyl)aniline.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent, such as ethanol.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction: The cyanomethyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation: The benzenesulfonamide moiety can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous medium.
Major Products
Nucleophilic Substitution: Formation of substituted benzenesulfonamides.
Reduction: Formation of 4-chloro-N-[4-(aminomethyl)phenyl]benzenesulfonamide.
Oxidation: Formation of 4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonic acid.
Scientific Research Applications
4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: It serves as a probe to study enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in tumor cells. By inhibiting this enzyme, the compound disrupts the pH regulation, leading to apoptosis (programmed cell death) in cancer cells . The molecular target is the active site of carbonic anhydrase IX, where the compound binds and inhibits its activity.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-[4-(cyanomethyl)phenyl]benzamide
- 4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonic acid
Uniqueness
4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-N-[4-(cyanomethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2S/c15-12-3-7-14(8-4-12)20(18,19)17-13-5-1-11(2-6-13)9-10-16/h1-8,17H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMMWSFWBDKVQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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